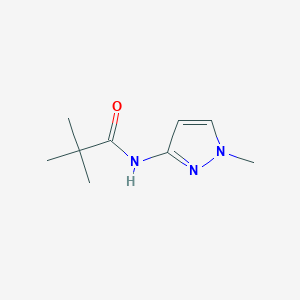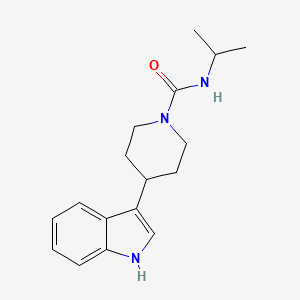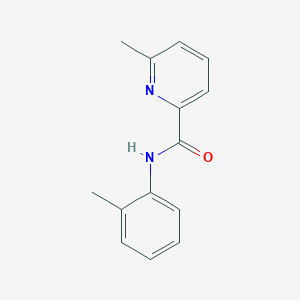
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. DMMP is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide acts as a Lewis acid catalyst in various chemical reactions. It has a high electron-withdrawing ability due to the presence of a pyrazole ring and a carbonyl group. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can coordinate with electron-rich substrates, such as enolates, to form stable intermediates, which can then undergo further reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also activate electrophiles, such as alkyl halides, through coordination, making them more reactive towards nucleophiles.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been shown to have low acute toxicity, with an LD50 of over 5000 mg/kg in rats.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has several advantages for lab experiments, including its high purity, low toxicity, and high reactivity as a catalyst. It can be easily synthesized on a large scale and is relatively inexpensive compared to other catalysts. However, 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has some limitations, such as its limited solubility in some solvents, which can limit its use in certain reactions. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can also be sensitive to moisture and air, leading to degradation and reduced reactivity.
Orientations Futures
For 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide include its use in asymmetric reactions, the synthesis of new pharmaceuticals and agrochemicals, and the modification of 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide to improve its solubility and reactivity.
Méthodes De Synthèse
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide can be synthesized through a reaction between 2,2-dimethylpropionyl chloride and 1-methylpyrazole in the presence of a base such as triethylamine. The reaction yields 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide as a white crystalline solid with a high purity of over 98%. The synthesis process is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been widely used as a reagent in organic synthesis due to its unique chemical properties. It has been used in the synthesis of various compounds, including pyrazoles, pyrazolines, and pyrazolidines. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has also been used as a catalyst in various chemical reactions, such as the Michael addition reaction and the Friedel-Crafts reaction. 2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide has been shown to be a highly effective catalyst, with high yields and selectivity in various reactions.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(1-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,3)8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFQADDXGBGERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-1H-pyrazol-3-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



